Cellulose, propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙酸纤维素是纤维素的衍生物,纤维素是一种存在于植物细胞壁中的天然聚合物。该化合物是由纤维素与丙酸酯化形成的。丙酸纤维素以其独特的性质而闻名,包括其生物降解性、热稳定性和机械强度,使其在各种工业应用中具有价值。

准备方法

合成路线和反应条件

丙酸纤维素可以通过在氯化锌或六水合氯化铁等催化剂的存在下,使纤维素与丙酸酐酯化来合成。 反应通常在微波辐射下进行,持续时间很短,从 2 到 8 分钟 . 丙酸酯的取代度可以通过调节反应时间和使用的催化剂量来控制 .

工业生产方法

在工业环境中,丙酸纤维素是使用类似的酯化工艺但规模更大而生产的。使用连续反应器和优化的反应条件可确保高收率和一致的产品质量。 取代度和聚合度可以根据特定应用要求进行调整 .

化学反应分析

反应类型

丙酸纤维素会发生各种化学反应,包括:

酯化: 其合成的主要反应。

水解: 在水和酸或碱催化剂存在下断裂酯键。

常用试剂和条件

酯化: 丙酸酐,氯化锌,六水合氯化铁,微波辐射.

水解: 水,酸或碱催化剂。

硝化: 硝酸,硫酸,五氧化二磷.

主要生成物

水解: 纤维素和丙酸。

硝化: 硝酸纤维素-丙酸酯.

科学研究应用

丙酸纤维素在科学研究中具有广泛的应用:

作用机制

相似化合物的比较

类似化合物

醋酸纤维素: 由与乙酸酯化形成,用于纺织品和照相胶片.

丁酸纤维素: 由与丁酸酯化形成,用于涂料和塑料.

硝酸纤维素: 由硝化形成,用于炸药和漆.

独特性

丙酸纤维素因其生物降解性、热稳定性和机械强度的平衡而脱颖而出。 与醋酸纤维素和丁酸纤维素不同,它提供了一种独特的性能组合,使其适用于可生物降解材料和药物递送系统中的特定应用 .

生物活性

Cellulose propanoate is a cellulose derivative characterized by the substitution of hydroxyl groups with propanoate groups. This modification enhances its properties, making it suitable for various applications, including food packaging, pharmaceuticals, and biomedical materials. Understanding the biological activity of cellulose propanoate is crucial for its effective utilization and safety assessment in these fields.

Chemical Structure and Properties

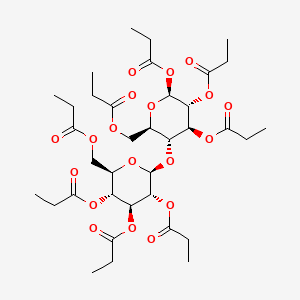

Cellulose propanoate (C36H54O19) is formed by the esterification of cellulose with propanoic acid. The degree of substitution (DS) plays a significant role in determining its physical and biological properties. Higher DS values typically enhance hydrophobicity and reduce biodegradability, impacting its interaction with biological systems.

Table 1: Properties of Cellulose Propanoate

| Property | Value/Description |

|---|---|

| Molecular Formula | C36H54O19 |

| Degree of Substitution | Varies (commonly between 1.0 - 2.5) |

| Solubility | Soluble in organic solvents; limited in water |

| Biodegradability | Varies with DS; generally lower than unmodified cellulose |

Biodegradation Studies

Research indicates that cellulose propanoate exhibits varying degrees of biodegradability depending on its DS. A study demonstrated that cellulose propanoate with a DS of 1.84 degraded approximately 50% within 14 days in a mixed microbial culture, with degradation rates increasing to 72% for lower DS values . This suggests that the hydrophobic nature imparted by the propanoate groups hinders microbial access to the polymer backbone.

Enzymatic Degradation

The enzymatic degradation of cellulose derivatives requires specific enzyme cocktails tailored to the chemical structure of the substrate. For cellulose propanoate, studies have shown that cellulases combined with other enzymes (e.g., esterases) are necessary for effective hydrolysis . The following table summarizes the hydrolysis rates observed for various cellulose derivatives:

Table 2: Enzymatic Hydrolysis Rates

| Material | Hydrolysis Rate (%) after 6 hours at 50°C |

|---|---|

| Cellulose Propanoate | Variable (dependent on DS) |

| Cellophane | 78% |

| Cotton Fabric | 31% |

| Unbleached Kraft Paper | 43% |

Antimicrobial Activity

Cellulose propanoate has been explored for its antimicrobial properties, particularly when incorporated into composite materials. Recent studies indicate that films made from cellulose propanoate exhibit enhanced barrier properties and antimicrobial activity when combined with bioactive compounds like clove essential oil . This synergistic effect is beneficial for food packaging applications where microbial contamination is a concern.

Case Studies

- Biodegradation in Mixed Cultures : A study utilized radiolabeled cellulose propanoate to track its degradation in activated sludge systems. Results indicated that increasing the ester length from acetate to propionate significantly affected biodegradation rates, highlighting the importance of chemical structure on biological interactions .

- Antimicrobial Composite Films : Research on composite films containing cellulose propanoate and essential oils demonstrated improved antimicrobial efficacy against common pathogens, suggesting potential applications in food safety and preservation .

属性

CAS 编号 |

9004-48-2 |

|---|---|

分子式 |

C36H54O19 |

分子量 |

790.8 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |

InChI |

InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |

InChI 键 |

DQEFEBPAPFSJLV-WLTGXWPBSA-N |

手性 SMILES |

CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

规范 SMILES |

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

物理描述 |

Nearly colorless pellets; [Acros Organics MSDS] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。